molecular formula C20H25IN2O3 B2820858 Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313969-41-4

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2820858
CAS RN: 313969-41-4
M. Wt: 468.335
InChI Key: FPRAYUWHUCMVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C20H25IN2O3 . Its average mass is 468.329 Da and its mono-isotopic mass is 468.090973 Da .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Benzothiazepine Dipeptide Mimetics : Utilizing CuI-catalyzed coupling reactions, research demonstrates the synthesis of 1,5-benzothiazepine dipeptide mimetics, highlighting the role of catalysis in the development of complex heterocyclic structures (Gan & Ma, 2009).
  • Heterocyclic Derivative Syntheses : The palladium-catalyzed oxidative cyclization-alkoxycarbonylation reaction is used for the synthesis of various heterocyclic derivatives from gamma-oxoalkynes, showcasing methods to create diverse heterocycles under catalytic conditions (Bacchi et al., 2005).

Biological and Medicinal Chemistry

  • Anticancer Agent Synthesis : Research into the synthesis of 1,8-dioxo-octahydroxanthenes catalyzed by molecular iodine has led to compounds with promising anti-proliferative properties against cancer cell lines, indicating the potential for developing new anticancer agents (Mulakayala et al., 2012).
  • Antitumor Evaluation of Diarylsulfonylurea Derivatives : The synthesis and evaluation of novel diarylsulfonylurea derivatives have shown a broad spectrum of antitumor activity, highlighting the role of synthetic chemistry in the development of new therapeutic agents (El-Sherbeny et al., 2010).

Synthetic Methodology and Molecular Structures

  • Syntheses of Polycyclic Aminal Heterocycles : Demonstrating an oxidative-decarboxylative intramolecular cyclization of dipeptide derivatives, this research gives access to valuable polycyclic N-heterocyclic scaffolds, emphasizing the importance of synthetic strategies in accessing complex molecular architectures (Robert et al., 2022).
  • Conformational Analysis of Tetrahydropyrimidine Derivatives : Structural and electronic characterizations of tetrahydropyrimidine derivatives have been conducted, revealing insights into the molecular structure and conformational preferences, which are crucial for understanding the reactivity and interaction of such compounds (Memarian et al., 2013).

properties

IUPAC Name

cycloheptyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25IN2O3/c1-13-17(19(24)26-14-9-5-3-4-6-10-14)18(22-20(25)23(13)2)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAYUWHUCMVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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